Cas no 2248176-16-9 ((S)-3-fluoro-2-methylpropan-1-amine HCl)

(S)-3-fluoro-2-methylpropan-1-amine HCl structure
2248176-16-9 structure
Product Name:(S)-3-fluoro-2-methylpropan-1-amine HCl
CAS No:2248176-16-9
MF:C4H10FN
MW:91.1273045539856
CID:5880057
PubChem ID:137938161
Update Time:2023-12-14

(S)-3-fluoro-2-methylpropan-1-amine HCl Chemical and Physical Properties

Names and Identifiers

    • (S)-3-fluoro-2-methylpropan-1-amine HCl
    • 1-Propanamine, 3-fluoro-2-methyl-, (2S)-
    • 2248176-16-9
    • (2S)-3-fluoro-2-methylpropan-1-amine
    • EN300-6507777
    • Inchi: 1S/C4H10FN/c1-4(2-5)3-6/h4H,2-3,6H2,1H3/t4-/m1/s1
    • InChI Key: SZZMKINPSFOMSO-SCSAIBSYSA-N
    • SMILES: C(N)[C@H](C)CF

Computed Properties

  • Exact Mass: 91.079727485g/mol
  • Monoisotopic Mass: 91.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 30.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.875±0.06 g/cm3(Predicted)
  • Boiling Point: 87.1±15.0 °C(Predicted)
  • pka: 9.05±0.10(Predicted)

(S)-3-fluoro-2-methylpropan-1-amine HCl Pricemore >>

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